molecular formula C10H8Cl2O3 B010636 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate CAS No. 107496-65-1

2-(2,4-Dichlorophenyl)-2-oxoethyl acetate

Cat. No.: B010636
CAS No.: 107496-65-1
M. Wt: 247.07 g/mol
InChI Key: TVLYHTHOJUURLL-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-oxoethyl acetate: is an organic compound with the molecular formula C10H8Cl2O3 It is a derivative of phenyl acetate, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions, and the acetate group is attached to a 2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate typically begins with 2,4-dichlorophenol and ethyl acetate.

    Reaction Conditions: The reaction involves the esterification of 2,4-dichlorophenol with ethyl acetate in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

    Purification: The product is purified by distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of 2,4-dichlorobenzoic acid or 2,4-dichlorophenyl ketone.

    Reduction: Formation of 2-(2,4-dichlorophenyl)-2-hydroxyethyl acetate.

    Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents.

Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its derivatives may exhibit enhanced pharmacological properties.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, coatings, and polymers. Its unique chemical structure makes it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its biological effects.

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenyl ring structure but different functional groups.

    2,4-Dichlorophenyl acetate: A related compound with a simpler structure, lacking the 2-oxoethyl group.

    2,4-Dichlorophenyl ethyl ketone: Another derivative with a ketone functional group instead of an acetate.

Uniqueness: 2-(2,4-Dichlorophenyl)-2-oxoethyl acetate is unique due to its combination of the 2,4-dichlorophenyl ring and the 2-oxoethyl acetate group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3/c1-6(13)15-5-10(14)8-3-2-7(11)4-9(8)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLYHTHOJUURLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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